N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dimethyl-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3/c1-7-5-9(8(2)21-7)12(19)15-6-10-16-17-11-13(20)14-3-4-18(10)11/h3-5H,6H2,1-2H3,(H,14,20)(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJDHUFVIDQDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=NN=C3N2C=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,4-triazolo-thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors.
Mode of Action
It is known that triazole compounds, which are part of the compound’s structure, are capable of binding in the biological system with a variety of enzymes and receptors. This suggests that the compound may interact with its targets through hydrogen bond accepting and donating characteristics, leading to changes in the function of these targets.
Biochemical Pathways
Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that the compound may have favorable ADME properties that contribute to its bioavailability.
Result of Action
Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may have various effects at the molecular and cellular levels, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes.
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a complex heterocyclic compound notable for its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a triazolo-pyrazine core with a hydroxyl group at the 8-position of the triazole ring and a dimethylfuran moiety. The molecular formula is with a molecular weight of approximately 288.26 g/mol. Its structure contributes to its diverse biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
This compound exhibits significant antibacterial activity against various strains such as Staphylococcus aureus and Escherichia coli . The proposed mechanism involves interference with essential bacterial proteins or enzymes critical for growth and survival. This suggests that the compound may inhibit key biochemical pathways within bacteria, leading to their death or growth inhibition .
Anticancer Activity
In addition to its antibacterial properties, this compound has shown promise in cancer research. Studies indicate that it may act as an inhibitor of receptor tyrosine kinases such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. By competing with natural ligands for binding to these receptors, the compound could potentially hinder tumor growth .
In Vitro Studies
- Antibacterial Assays : In vitro assays have demonstrated that the compound effectively inhibits bacterial growth at varying concentrations. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains, showcasing its potential as an antibacterial agent.
- Cytotoxicity Tests : The compound was evaluated for cytotoxicity against cancer cell lines using the MTT assay. Results indicated that it possesses significant cytotoxic effects on breast cancer cell lines (e.g., MCF-7), promoting apoptosis through activation of caspases 3/7 and 9 .
- Mechanistic Studies : Further mechanistic studies revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS) and the upregulation of pro-apoptotic proteins such as p53 and Bax. These findings suggest that the compound induces apoptosis via oxidative stress pathways .
Data Summary
| Biological Activity | Target | Effect | Methodology |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Growth inhibition | MIC assay |
| Antibacterial | Escherichia coli | Growth inhibition | MIC assay |
| Anticancer | MCF-7 cells | Cytotoxicity | MTT assay |
| Apoptosis Induction | MCF-7 cells | Increased caspase activity | Caspase assay |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Framework: [1,2,4]Triazolo[4,3-a]pyrazine Derivatives
The triazolo-pyrazine scaffold is a common feature in medicinal chemistry due to its bioisosteric resemblance to purines. Key analogs include:
ω-(7-Aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxylic Acid Amides
- Structure : These compounds feature an 8-oxo group instead of the 8-hydroxy substituent in the target compound and include aryl or alkylcarboxylic acid amide side chains.
- Activity : Predicted to exhibit cytotoxicity, membrane stabilization, and cerebroprotective effects via computational modeling (PASS program) .
N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 6761-40-6)
- Structure : A saturated triazolo-pyrazine ring with a methyl-substituted carboxamide.
Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate
Functional Group Analysis
Pharmacological and Physicochemical Insights
- Hydroxy vs. Oxo Substitution : The 8-hydroxy group in the target compound may improve aqueous solubility compared to 8-oxo analogs, which could enhance bioavailability.
- Furan Carboxamide vs.
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ω-(7-substituted-8-oxo-triazolo-pyrazinyl) amides, which involve cyclocondensation and amide coupling .
Q & A
Basic: What are the recommended synthetic routes for preparing this compound, and what key reagents are critical for optimizing yield?
Answer:
The compound can be synthesized via a two-step procedure:
Activation of the acid component : React 2,5-dimethylfuran-3-carboxylic acid with carbonyldiimidazole (CDI) in anhydrous dimethylformamide (DMF) at 100°C for 1 hour to form the activated intermediate.
Coupling with the triazolopyrazine core : Add N1-substituted hydrazinopyrazin-2-one derivatives (e.g., 8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-ylmethanamine) and reflux for 24 hours. Recrystallization from DMF/i-propanol yields the pure product.
Key considerations : Use anhydrous DMF to avoid side reactions, and monitor reaction progress via TLC. Yield optimization requires stoichiometric control of CDI (1.5 equivalents) and extended reflux times.
Basic: Which analytical techniques are most effective for confirming the structural integrity of this compound?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., hydroxy group at C8 of triazolopyrazine, methyl groups on furan).
- HRMS (ESI) : Validates molecular weight (e.g., expected [M+H] for CHNO).
- IR spectroscopy : Key peaks include ~1700 cm (amide C=O stretch) and ~3200 cm (hydroxyl O-H stretch).
Troubleshooting : Discrepancies in elemental analysis (e.g., nitrogen content) may indicate incomplete coupling; repeat recrystallization or column chromatography.
Advanced: How can researchers resolve contradictions in biological activity data between this compound and its fluorinated analogs?
Answer:
Fluorinated derivatives (e.g., trifluoromethyl substitutions) often exhibit altered pharmacokinetics due to enhanced metabolic stability and lipophilicity . To address contradictions:
Comparative SAR studies : Synthesize analogs with systematic substitutions (e.g., -CF at C7 of triazolopyrazine) and assay for target binding affinity.
Metabolic profiling : Use liver microsome assays to compare oxidation rates; fluorinated analogs may resist cytochrome P450-mediated degradation .
Crystallography : Resolve 3D structures of target-ligand complexes to identify steric or electronic effects of fluorination.
Advanced: What strategies are recommended for modifying the furan-3-carboxamide moiety to enhance target selectivity?
Answer:
Modifications to the 2,5-dimethylfuran group can fine-tune interactions with hydrophobic binding pockets:
- Steric effects : Replace methyl groups with bulkier substituents (e.g., cyclopropyl) to reduce off-target binding. Use EDCI/HOBt-mediated coupling for sterically hindered amines.
- Electron-withdrawing groups : Introduce halogens (e.g., Cl) at C4 of the furan to stabilize the amide bond and enhance π-stacking with aromatic residues.
- Bioisosteric replacement : Substitute the furan with thiophene or pyridine rings to evaluate changes in solubility and target engagement .
Advanced: How should researchers address conflicting toxicity data in structurally related triazolopyrazine derivatives?
Answer:
Conflicting toxicity reports may arise from impurities or metabolic byproducts. Mitigation strategies include:
Purity assessment : Use HPLC-MS to detect trace impurities (e.g., unreacted hydrazine intermediates).
Metabolite identification : Incubate the compound with hepatocytes and profile metabolites via LC-HRMS. Look for reactive intermediates (e.g., epoxides) .
In silico toxicity prediction : Tools like Derek Nexus can flag structural alerts (e.g., triazole ring nitrogens prone to forming reactive species).
Basic: What recrystallization solvents are optimal for purifying this compound?
Answer:
A DMF/i-propanol (1:2 v/v) mixture is effective due to:
- High solubility in DMF at elevated temperatures.
- Controlled precipitation upon cooling, minimizing co-precipitation of byproducts.
Alternative : For hygroscopic batches, use ethanol/water (4:1) with gradual cooling to 4°C.
Advanced: What computational methods support the design of analogs with improved blood-brain barrier (BBB) penetration?
Answer:
- LogP calculation : Aim for 2–3 using software like MarvinSuite; substituents like -CF increase logP but may require balancing with polar groups .
- Molecular dynamics (MD) : Simulate membrane permeability using CHARMM-GUI to assess interactions with lipid bilayers.
- P-gp efflux prediction : Use SwissADME to identify substrates for P-glycoprotein, which limits BBB penetration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
